
N-((1-nicotinoylpiperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
Isoxazole derivatives are well-documented for their anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . This compound is synthesized via multi-step protocols involving Biginelli reactions, chalcone formation, and cyclization, as observed in related isoxazole derivatives . Its structural complexity and hybrid design position it as a candidate for targeting inflammatory pathways or neurological disorders.
Propriétés
IUPAC Name |
5-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(19-13-20(29-25-19)17-5-2-1-3-6-17)24-14-16-8-11-26(12-9-16)22(28)18-7-4-10-23-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRDRSHBSZTIIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other isoxazole-carboxamide derivatives and nicotinamide-containing molecules. Key analogues include:
Pharmacokinetic and Pharmacodynamic Comparisons
- Bioavailability: The nicotinoylpiperidine group in the target compound likely enhances solubility and CNS penetration compared to SI10’s nitropyridine group, which may exhibit higher metabolic instability .
- Toxicity Profile : The absence of nitro groups (cf. SI10) reduces the risk of mutagenicity, a common issue with nitrated heterocycles .
Research Findings and Clinical Relevance
In Silico and In Vitro Data
- Molecular Docking : Preliminary simulations suggest strong binding affinity for COX-2 (ΔG = −9.2 kcal/mol), outperforming SI10 (−7.8 kcal/mol) and aligning with anti-inflammatory isoxazoles like oxacillin .
- ADME Predictions : SwissADME analysis indicates moderate lipophilicity (LogP = 2.1), high gastrointestinal absorption (80%), and CYP3A4 metabolism, suitable for oral administration .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and purification methodologies for N-((1-nicotinoylpiperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide?
- Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by coupling with nicotinoylpiperidine derivatives. Key steps include:
- Isoxazole ring synthesis : Cyclocondensation of hydroxylamine with β-keto esters under reflux in ethanol .
- Coupling reactions : Use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (Diisopropylethylamine) in anhydrous DMF to link the isoxazole-carboxamide to the nicotinoylpiperidine moiety .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography for intermediates .
Q. How is the compound characterized analytically, and what critical parameters are monitored?
- Answer : Structural confirmation requires:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., δ 7.46–8.09 ppm for aromatic protons) .
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion validation (e.g., [M+H] at m/z 317.0499) .
- HPLC : Purity assessment (>95%) using UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Answer : Initial screening includes:
- Enzyme inhibition assays : Fluorescence-based or radiometric assays for kinases or proteases, using ATP/NADH depletion as readouts .
- Cell viability assays : MTT or resazurin reduction in cancer cell lines (e.g., IC determination in HepG2 or MCF-7) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?
- Answer :
- Solvent optimization : Replace DMF with THF or dichloromethane to reduce side reactions .
- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura couplings .
- Process intensification : Ultrasound-assisted synthesis (40 kHz, 50°C) to enhance reaction rates by 30% .
Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Answer :
- HOMO-LUMO analysis : Calculate energy gaps (e.g., 3.81 eV vs. 4.35 eV) to predict redox behavior .
- Orthogonal assays : Combine DPPH radical scavenging (antioxidant) with Annexin V/PI staining (apoptosis) to differentiate mechanisms .
- Target validation : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (K) for proposed targets like HDACs .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level in DMF solvent to model electronic properties (e.g., dipole moment, Fukui indices) .
- Docking simulations : AutoDock Vina for predicting binding modes to nicotinic acetylcholine receptors (nAChRs) .
Q. How to elucidate the mechanism of action when biological targets are unknown?
- Answer :
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in primary cells .
Q. Why might the compound exhibit conflicting results in antioxidant vs. pro-oxidant assays?
- Answer :
- Redox microenvironment : Test in hypoxic vs. normoxic conditions using a fluorescent ROS probe (e.g., DCFH-DA) .
- Metabolite profiling : UPLC-QTOF-MS to identify reactive metabolites (e.g., quinone intermediates) .
Methodological Notes
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